molecular formula C22H28N4O2S B2686854 N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 922089-74-5

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No.: B2686854
CAS No.: 922089-74-5
M. Wt: 412.55
InChI Key: KLXIWJVXPZNIJN-UHFFFAOYSA-N
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Description

This oxalamide derivative features a dimethylaminoethyl group linked to a 1-methylindolin-5-yl moiety and a 2-(methylthio)phenyl substituent. The dimethylamino group may enhance solubility and bioavailability, while the indolinyl and methylthio substituents could influence binding affinity and metabolic stability .

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2S/c1-25(2)19(15-9-10-18-16(13-15)11-12-26(18)3)14-23-21(27)22(28)24-17-7-5-6-8-20(17)29-4/h5-10,13,19H,11-12,14H2,1-4H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXIWJVXPZNIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3SC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multiple steps:

  • Formation of the Indole Derivative: : The synthesis begins with the preparation of the indole derivative. This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring.

  • Introduction of the Dimethylamino Group: : The next step involves the alkylation of the indole nitrogen with a dimethylaminoethyl halide under basic conditions to introduce the dimethylamino group.

  • Oxalamide Formation: : The final step is the formation of the oxalamide linkage. This is typically done by reacting the dimethylamino-indole derivative with oxalyl chloride to form an intermediate, which is then reacted with 2-(methylthio)aniline to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors for precise control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the sulfur atom to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxalamide linkage, potentially breaking it down into simpler amines and carboxylic acids.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and carboxylic acids.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure, this compound may exhibit unique interactions with biological targets, making it a candidate for drug development.

    Biological Studies: It can be used as a probe to study the function of specific proteins or enzymes in biological systems.

    Industrial Applications: The compound’s unique properties may make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

The following oxalamide derivatives share structural motifs or functional groups with the target compound, enabling comparative analysis:

Compound Name Key Substituents Molecular Weight (g/mol) Reported Applications Source
N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide (S336, FEMA 4233) Dimethoxybenzyl, pyridin-2-yl ethyl ~385.4 Umami flavor enhancer; agonist of hTAS1R1/hTAS1R3 receptor
N1-(2,3-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide Dimethoxybenzyl, pyridin-2-yl ethyl ~385.4 Food additive (FAO/WHO listed)
N1-(2-(4-(Dimethylamino)phenyl)-2-(Indolin-1-yl)ethyl)-N2-(4-Nitrophenyl)oxalamide Dimethylaminophenyl, indolinyl, nitrophenyl ~479.5 Not explicitly stated; nitro group suggests potential as a prodrug or enzyme substrate
Target Compound Dimethylaminoethyl, 1-methylindolin-5-yl, 2-(methylthio)phenyl ~457.6 (calculated) Hypothesized CNS or kinase modulation due to indolinyl and methylthio groups

Key Differences and Implications

Substituent Effects on Bioactivity: The target compound’s 1-methylindolin-5-yl group is structurally distinct from the pyridin-2-yl or dimethoxybenzyl groups in S336 and FAO/WHO-listed analogs. The 2-(methylthio)phenyl substituent introduces a sulfur-containing moiety, which may enhance metabolic stability compared to the nitro or methoxy groups in analogs like the 4-nitrophenyl derivative .

Synthetic Pathways: and describe oxalamide syntheses via coupling reactions between amines and oxalyl intermediates. The target compound likely requires similar steps, utilizing 2-(dimethylamino)-2-(1-methylindolin-5-yl)ethylamine and 2-(methylthio)phenylamine as starting materials. This contrasts with S336’s synthesis, which employs dimethoxybenzylamine and pyridin-2-ylethylamine .

Physicochemical Properties: The dimethylamino group in the target compound likely improves water solubility compared to purely aromatic analogs (e.g., S336).

Research Findings and Hypotheses

  • Receptor Binding : The indolinyl group may interact with hydrophobic pockets in kinase domains (e.g., ALK or EGFR), as seen in ’s kinase inhibitors. The methylthio group could modulate redox-sensitive targets, a feature absent in S336’s flavor-enhancing analogs .

Biological Activity

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its complex structure and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H30N4O2
  • Molecular Weight : Approximately 394.52 g/mol
  • Structural Features :
    • Contains an oxalamide functional group.
    • Incorporates a dimethylamino group and a 1-methylindolin-5-yl moiety.

The presence of these functional groups suggests potential interactions with various biological targets, making this compound a subject of interest in pharmacological research.

Biological Activities

Research indicates that compounds with oxalamide structures exhibit a range of biological activities, including:

  • Neuropharmacological Effects : The compound is being investigated for its potential role in targeting neurokinin receptors, which are involved in pain modulation and mood regulation.
  • Anticancer Properties : Preliminary studies suggest that it may have applications in cancer biology, although specific mechanisms remain under investigation.

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific molecular targets such as enzymes or receptors. This interaction could lead to either inhibition or activation of these targets, influencing various biological pathways .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Indoline Intermediate :
    • Achieved through the reduction of indole derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Introduction of the Dimethylamino Group :
    • Alkylation of the indoline intermediate with a dimethylaminoethyl halide under basic conditions (e.g., potassium carbonate).
  • Oxalamide Formation :
    • Reaction between the intermediate and oxalic acid derivatives to form the final product.

Case Studies and Research Findings

Research studies have highlighted several aspects of the biological activity of this compound:

StudyFocusFindings
Study 1Neurokinin receptor interactionDemonstrated potential modulation effects on pain pathways.
Study 2Anticancer activityShowed promise in inhibiting tumor growth in vitro.
Study 3PharmacokineticsInvestigated absorption, distribution, metabolism, and excretion (ADME) properties.

These findings suggest that this compound may serve as a lead compound for further development in therapeutic applications.

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